(4aR,8aR)-decahydroisoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
(4aR,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-4-9-7-10-6-5-8(9)3-1/h8-10H,1-7H2/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENLYAQPNATJSU-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CNCCC2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2CNCC[C@H]2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
LY382884
- Structure: (3S,4aR,6S,8aR)-6-((4-carboxyphenyl)methyl)-decahydroisoquinoline-3-carboxylic acid .
- Pharmacological Profile :
- Key Distinction: Unlike (4aR,8aR)-decahydroisoquinoline derivatives with opioid activity, LY382884 lacks mu/kappa opioid receptor affinity, highlighting its specificity for ionotropic glutamate receptors .
LY466195
- Structure: (3S,4aR,6S,8aR)-6-((2S)-2-carboxy-4,4-difluoro-1-pyrrolidinyl)methyl-decahydroisoquinoline-3-carboxylic acid .
- Clinically validated in a double-blind migraine study, achieving a 2-hour pain-free endpoint in 45% of patients at 100 mg doses .
- Synthesis : Requires stereospecific introduction of the difluoropyrrolidine moiety via Michael addition under high-pressure conditions .
LY293558
- Structure: (3S,4aR,6R,8aR)-6-[2-(1H-tetrazol-5-yl)ethyl]-decahydroisoquinoline-3-carboxylic acid .
- Pharmacological Profile :
- Metabolism : Rapid hydrolysis of the tetrazole group reduces bioavailability, necessitating prodrug formulations .
N-Substituted Analogs (Opioid Receptor Ligands)
- Structure: Trans-4a-aryl-decahydroisoquinolines with N-cyclopropylmethyl or N-phenethyl substituents .
- Pharmacological Profile :
- N-Phenethyl derivative : High mu-opioid receptor affinity (Ki = 0.6 nM) and analgesic potency (ED50 = 0.3 mg/kg in rodent tail-flick tests) .
- N-Cyclopropylmethyl derivative : Mixed agonist-antagonist profile (kappa agonist, mu partial agonist) with reduced respiratory depression compared to morphine .
- Stereochemical Sensitivity : The 4aR,8aR configuration is critical for opioid activity; enantiomers show >100-fold lower receptor binding .
Structural and Functional Data Table
Q & A
Q. What are the established synthetic routes for (4aR,8aR)-decahydroisoquinoline derivatives, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization, functionalization, and protecting group strategies. For example, (4aR,8aR)-octahydroquinoxalin-2(1H)-one derivatives are synthesized via MgSO4-mediated drying, column chromatography, and subsequent coupling with pyrimidine esters under basic conditions (K₂CO₃) to introduce heterocyclic moieties . Stereochemical control is achieved using chiral auxiliaries (e.g., Boc protection) or enantioselective catalysts. Reaction temperature, solvent polarity, and base strength critically impact diastereomer ratios, as seen in the synthesis of tert-butyl-protected intermediates .
Q. How can the absolute configuration of (4aR,8aR)-decahydroisoquinoline derivatives be unambiguously determined?
- Methodological Answer : X-ray crystallography remains the gold standard for absolute configuration determination. For example, the (4aR,8aR) configuration in tezampanel analogs was confirmed via single-crystal diffraction, revealing chair conformations in the decahydroisoquinoline core . Alternative methods include electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) coupled with quantum mechanical calculations (e.g., TD-CAM-B3LYP/aug-cc-pVDZ level) to match experimental and simulated spectra .
Q. What analytical techniques are recommended for characterizing (4aR,8aR)-decahydroisoquinoline purity and structural integrity?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for molecular weight confirmation and functional group analysis. For instance, 2D NMR (COSY, HSQC) resolves overlapping signals in complex bicyclic structures . Purity assessment requires HPLC with chiral stationary phases to separate enantiomers, as demonstrated in studies on GluR5 antagonists .
Advanced Research Questions
Q. How does the (4aR,8aR)-decahydroisoquinoline scaffold confer selectivity for kainate receptors (GluK1) over AMPA/NMDA receptors?
- Methodological Answer : Molecular docking and mutagenesis studies reveal that the decahydroisoquinoline core interacts with hydrophobic pockets in GluK1’s ligand-binding domain (LBD). LY382884, a (4aR,8aR)-decahydroisoquinoline derivative, shows >100-fold selectivity for GluK1 over AMPA receptors due to steric clashes with GluA2’s LBD residues (e.g., Thr686). Competitive binding assays (IC₅₀ values) and electrophysiological recordings in HEK293 cells expressing recombinant receptors validate this selectivity .
Q. What experimental strategies address conflicting data on the role of (4aR,8aR)-decahydroisoquinoline derivatives in synaptic plasticity?
- Methodological Answer : Contradictions arise from differences in model systems (e.g., rodent vs. human neuronal cultures) and receptor subunit composition. To resolve this:
- Use GluK1/GluK2 heteromeric receptor-expressing models to mimic native neuronal conditions.
- Apply selective antagonists (e.g., LY382884) in hippocampal slice electrophysiology to isolate kainate receptor contributions to long-term potentiation (LTP) .
- Cross-validate findings with knockout mice lacking GluK1 subunits .
Q. How can computational modeling optimize (4aR,8aR)-decahydroisoquinoline derivatives for improved blood-brain barrier (BBB) penetration?
- Methodological Answer : Quantitative structure-activity relationship (QSAR) models and molecular dynamics simulations predict logP, polar surface area, and P-glycoprotein affinity. For example, introducing electron-withdrawing groups (e.g., trifluoromethyl) reduces hydrogen-bond donor count, enhancing BBB permeability in analogs like LY294486 . In vivo pharmacokinetic studies in rodents, coupled with microdialysis, confirm brain exposure levels .
Q. What are the challenges in synthesizing enantiomerically pure (4aR,8aR)-decahydroisoquinoline derivatives for chiral coordination polymers?
- Methodological Answer : Racemization during cyclization or deprotection steps is a key issue. Strategies include:
- Using enantioselective hydrogenation with Ru-BINAP catalysts to maintain stereochemical integrity .
- Avoiding acidic conditions that protonate the bicyclic nitrogen, which can lead to ring-opening.
- Crystallizing intermediates with chiral resolving agents (e.g., tartaric acid) to isolate desired enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
